NMR-Based Quantitation of Cyclic and Acyclic Forms in Solution: D-Lyxose-1-13C Exhibits a Distinct Hydrate/Aldehyde Ratio Among Aldopentoses
In 1H-decoupled 13C NMR spectra (150 MHz, 2H2O, 28°C) of M solutions, D-Lyxose-1-13C yields six enriched C-1 signals corresponding to α/β-furanoses, α/β-pyranoses, aldehyde, and hydrate forms [1]. Quantitation reveals that for D-lyxose, the hydrate/aldehyde ratio is 6.3–7.8, which is significantly higher than the 2.1 ratio observed for D-ribose-1-13C under identical conditions [1]. This indicates that D-lyxose-1-13C exists predominantly in hydrated cyclic forms, a property that directly impacts its reactivity and enzymatic recognition compared to other pentoses.
| Evidence Dimension | Hydrate/Aldehyde Ratio in Aqueous Solution |
|---|---|
| Target Compound Data | Hydrate/aldehyde ratio: 6.3–7.8 |
| Comparator Or Baseline | D-Ribose-1-13C: Hydrate/aldehyde ratio: 2.1; D-Arabinose-1-13C and D-Xylose-1-13C: also 6.3–7.8 |
| Quantified Difference | D-Lyxose-1-13C hydrate/aldehyde ratio is 3.0–3.7 times higher than that of D-ribose-1-13C. |
| Conditions | 1H-Decoupled 13C NMR at 150 MHz, M solutions in 2H2O, 28°C |
Why This Matters
The distinct solution equilibrium of D-lyxose-1-13C dictates its anomeric speciation and must be accounted for in enzymatic assays and molecular modeling; selecting the C-1 labeled analog ensures accurate quantitation of these forms by NMR.
- [1] Kenneth N. Drew, Jaroslav Zajicek, Gail Bondo, Bidisha Bose, Anthony S. Serianni. 13C-labeled aldopentoses: detection and quantitation of cyclic and acyclic forms by heteronuclear 1D and 2D NMR spectroscopy. Carbohydrate Research, Volume 307, Issues 3–4, February 1998, Pages 199-209. View Source
